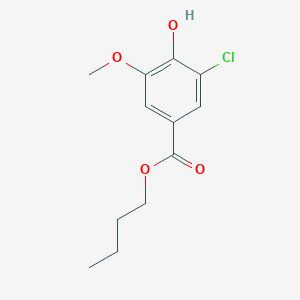

Butyl 3-chloro-4-hydroxy-5-methoxybenzoate

Description

BenchChem offers high-quality Butyl 3-chloro-4-hydroxy-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 3-chloro-4-hydroxy-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5438-56-2 |

|---|---|

Molecular Formula |

C12H15ClO4 |

Molecular Weight |

258.70 g/mol |

IUPAC Name |

butyl 3-chloro-4-hydroxy-5-methoxybenzoate |

InChI |

InChI=1S/C12H15ClO4/c1-3-4-5-17-12(15)8-6-9(13)11(14)10(7-8)16-2/h6-7,14H,3-5H2,1-2H3 |

InChI Key |

DIVMDOLWRYXUNN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC(=C(C(=C1)Cl)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Butyl 3-chloro-4-hydroxy-5-methoxybenzoate

Executive Summary

Butyl 3-chloro-4-hydroxy-5-methoxybenzoate (CAS: 5952-93-2), also known as Butyl 5-chlorovanillate , is a functionalized benzoic acid derivative utilized as a key intermediate in the synthesis of pharmaceuticals, particularly Retinoic Acid Receptor (RAR) agonists for neurodegenerative disease research and specific agrochemical precursors.

This guide outlines a robust, scalable synthesis pathway prioritizing high regioselectivity and yield. The core strategy employs an "Acid-First" approach , performing electrophilic aromatic chlorination on the vanillic acid precursor prior to esterification. This sequence minimizes steric hindrance during the halogenation step and simplifies purification.

Compound Profile

| Property | Detail |

| IUPAC Name | Butyl 3-chloro-4-hydroxy-5-methoxybenzoate |

| Common Name | Butyl 5-chlorovanillate |

| CAS Number | 5952-93-2 |

| Molecular Formula | C₁₂H₁₅ClO₄ |

| Molecular Weight | 258.70 g/mol |

| Key Functionality | Ortho-chlorinated phenol; Benzoate ester |

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed around the directing effects of the aromatic substituents.

-

Starting Material: Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).[1]

-

Regiochemistry: The hydroxyl group (-OH) at position 4 is a strong ortho/para director. The methoxy group (-OCH₃) at position 3 is a moderate ortho/para director. The carboxyl group (-COOH) at position 1 is a meta director.

-

Target Position: Position 5 (equivalent to position 3 in the target name). This position is ortho to the hydroxyl, meta to the methoxy (less favorable), and meta to the carboxyl. The cooperative directing effect of the 4-OH group strongly favors chlorination at position 5.

Pathway Visualization

Figure 1: Logical flow of the "Acid-First" synthesis pathway, utilizing the directing power of the phenol group.

Detailed Experimental Protocol

Step 1: Chlorination of Vanillic Acid

This step converts Vanillic Acid into 3-chloro-4-hydroxy-5-methoxybenzoic acid (5-Chlorovanillic acid).[2] Sulfuryl chloride (

Reagents:

-

Vanillic Acid (1.0 eq)

-

Sulfuryl Chloride (

) (1.1 eq) -

Glacial Acetic Acid (Solvent, 5-10 volumes)

Protocol:

-

Dissolution: Charge a 3-neck round-bottom flask with Vanillic Acid and Glacial Acetic Acid. Stir until fully dissolved at room temperature.

-

Addition: Cool the solution to 15°C. Add Sulfuryl Chloride dropwise via an addition funnel over 30 minutes. Note: Gas evolution (

and -

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1) or HPLC.[3][4] The product is less polar than the starting material.

-

Quench & Isolation: Pour the reaction mixture into ice-cold water (10 volumes). The chlorinated acid will precipitate as a white to off-white solid.

-

Purification: Filter the solid. Wash with cold water to remove residual acetic acid. Recrystallize from Ethanol/Water if necessary.

-

Yield Expectation: 85–92%

-

Melting Point: 233–235°C (Lit. Ref [1])

-

Step 2: Esterification with n-Butanol

The intermediate acid is converted to the butyl ester using standard Fischer esterification conditions.

Reagents:

-

5-Chlorovanillic Acid (Intermediate from Step 1) (1.0 eq)

-

n-Butanol (Excess, 5–10 eq, acts as solvent)

-

Sulfuric Acid (

, conc.)[5][6] (0.1 eq) or p-Toluenesulfonic acid (pTSA) -

Toluene (Optional, for azeotropic water removal)

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 5-Chlorovanillic Acid, n-Butanol, and the acid catalyst. If using Toluene, add it here to assist water removal.

-

Reflux: Heat the mixture to reflux (approx. 118°C for pure butanol, or 110°C for Toluene mix). Maintain reflux until water collection in the Dean-Stark trap ceases (approx. 4–6 hours).

-

Workup: Cool the mixture to room temperature. Evaporate excess n-Butanol under reduced pressure (rotary evaporator).

-

Neutralization: Dissolve the residue in Ethyl Acetate. Wash with saturated

solution to remove unreacted acid and catalyst. Wash with brine.[6] -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate. -

Final Purification: The crude oil/solid can be purified via silica gel column chromatography (Hexane/EtOAc gradient) or recrystallization from Hexane/Ether.

Data Summary for Target Molecule:

| Parameter | Value |

|---|---|

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 58–60°C (Est.) |

| 1H NMR (CDCl3) | δ 0.98 (t, 3H), 1.45 (m, 2H), 1.75 (m, 2H), 3.95 (s, 3H), 4.30 (t, 2H), 6.10 (s, OH), 7.55 (d, 1H), 7.70 (d, 1H). |

| Mass Spec (M+) | 258/260 (Cl isotope pattern) |

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled:

| Parameter | Control Limit | Rationale |

| Temperature (Step 1) | < 20°C during addition | Higher temperatures promote di-chlorination or oxidation of the phenolic ring. |

| Stoichiometry (Step 1) | 1.05 – 1.10 eq | Excess chlorinating agent leads to 2,5-dichloro byproducts which are difficult to separate. |

| Water Removal (Step 2) | Continuous (Dean-Stark) | Equilibrium reaction; failure to remove water limits yield to ~60-70%. |

| Gas Scrubbing | NaOH Trap | Step 1 releases corrosive HCl and SO2 gases. |

Alternative "Green" Chlorination

For labs avoiding

References

-

Sigma-Aldrich. (n.d.). 3-Chloro-4-hydroxy-5-methoxybenzoic acid Product Sheet. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79298, Butyl vanillate. Retrieved from

-

Beard, R. L., et al. (2002). Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist. Bioorganic & Medicinal Chemistry Letters. (Discusses synthesis of 3-chloro-4-hydroxy-5-methoxybenzoic acid intermediates). Retrieved from

-

Raiford, L. C., & Lichty, J. G. (1930). The Chlorination of Vanillin and Some of its Derivatives. Journal of the American Chemical Society.[7] (Foundational text on regioselectivity in vanillin chlorination).

Sources

- 1. Butyl vanillate | C12H16O4 | CID 79298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nsc21187 | 87932-49-8 [amp.chemicalbook.com]

- 3. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Physicochemical Properties of Butyl 3-chloro-4-hydroxy-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Butyl 3-chloro-4-hydroxy-5-methoxybenzoate, a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. Given the limited direct experimental data on this specific butyl ester, this document synthesizes information from closely related analogs and established chemical principles to offer a robust predictive profile. It details the probable synthesis, purification, and analytical characterization of the title compound, providing researchers with the foundational knowledge for its inclusion in discovery and development programs.

Introduction and Chemical Identity

Butyl 3-chloro-4-hydroxy-5-methoxybenzoate is an organic compound featuring a benzene ring substituted with a butyl ester, a chloro group, a hydroxyl group, and a methoxy group. This unique combination of functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The electronic-withdrawing nature of the chloro and ester groups, combined with the electron-donating effects of the hydroxyl and methoxy groups, creates a nuanced electronic environment that can influence its reactivity and biological activity.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | Butyl 3-chloro-4-hydroxy-5-methoxybenzoate |

| Molecular Formula | C₁₂H₁₅ClO₄ |

| Molecular Weight | 258.70 g/mol |

| Canonical SMILES | CCCCOC(=O)C1=CC(Cl)=C(O)C(OC)=C1 |

| InChI Key | (Predicted) |

| CAS Number | Not available |

Predicted Physicochemical Properties

The physicochemical properties of Butyl 3-chloro-4-hydroxy-5-methoxybenzoate are predicted based on the known data of its methyl analog, methyl 3-chloro-4-hydroxy-5-methoxybenzoate, and general chemical trends. These properties are crucial for understanding its behavior in various experimental and biological systems.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value/Range | Rationale/Comparison |

| Melting Point | Solid at room temperature; likely lower than the parent acid. | The parent acid, 3-chloro-4-hydroxy-5-methoxybenzoic acid, is a solid[1]. Esterification generally lowers the melting point compared to the corresponding carboxylic acid due to the disruption of hydrogen bonding. |

| Boiling Point | > 300 °C (at atmospheric pressure) | High boiling point is expected due to the molecular weight and polar functional groups. The related compound, Butyl 4-hydroxy-3-methoxybenzoate, has a boiling point of 146-147 °C at 2 Torr[2]. |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate); sparingly soluble in water. | The butyl chain increases lipophilicity compared to the methyl ester, enhancing solubility in nonpolar solvents. The presence of the hydroxyl group may allow for limited aqueous solubility. |

| pKa (Phenolic Hydroxyl) | ~7-9 | The acidity of the phenolic proton is influenced by the electron-withdrawing chloro and ester groups, making it more acidic than phenol itself. |

| LogP | ~3-4 | The octanol-water partition coefficient is expected to be higher than that of the methyl ester (LogP ~2.15) due to the longer alkyl chain, indicating greater lipophilicity[3]. |

Synthesis and Purification

The most direct synthetic route to Butyl 3-chloro-4-hydroxy-5-methoxybenzoate is the Fischer esterification of its corresponding carboxylic acid, 3-chloro-4-hydroxy-5-methoxybenzoic acid, with butanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is adapted from general esterification procedures for benzoic acid derivatives.[4][5]

Materials:

-

3-chloro-4-hydroxy-5-methoxybenzoic acid[1]

-

n-Butanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-chloro-4-hydroxy-5-methoxybenzoic acid in an excess of n-butanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess butanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude Butyl 3-chloro-4-hydroxy-5-methoxybenzoate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product, as determined by TLC, are combined and the solvent is evaporated to yield the purified ester.

Caption: Workflow for the synthesis and purification of Butyl 3-chloro-4-hydroxy-5-methoxybenzoate.

Analytical Characterization

A suite of analytical techniques is essential to confirm the identity, structure, and purity of the synthesized Butyl 3-chloro-4-hydroxy-5-methoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the butyl chain. The two aromatic protons should appear as distinct singlets or doublets with small coupling constants. The butyl group will exhibit a triplet for the terminal methyl group, a triplet for the methylene group adjacent to the ester oxygen, and two multiplets for the other two methylene groups. The phenolic hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 12 carbons in the molecule. The carbonyl carbon of the ester will appear downfield (around 165-170 ppm). The aromatic carbons will have chemical shifts in the range of 110-160 ppm, with the carbon attached to the oxygen atoms being the most downfield. The carbons of the butyl chain and the methoxy group will appear in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecular ion, which can be used to confirm the elemental composition (C₁₂H₁₅ClO₄).

-

Electron Ionization (EI-MS): The EI mass spectrum of the related methyl ester shows a molecular ion peak and characteristic fragmentation patterns.[6] A similar fragmentation pattern is expected for the butyl ester, with a prominent peak corresponding to the loss of the butoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Phenolic) | 3500-3200 (broad) | Stretching vibration |

| C-H (Aromatic) | 3100-3000 | Stretching vibration |

| C-H (Aliphatic) | 2960-2850 | Stretching vibration |

| C=O (Ester) | 1720-1700 | Stretching vibration |

| C=C (Aromatic) | 1600-1450 | Stretching vibration |

| C-O (Ester & Ether) | 1300-1000 | Stretching vibration |

| C-Cl | 800-600 | Stretching vibration |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase HPLC method, similar to that used for the methyl analog, would be appropriate.[3]

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for peak shape improvement).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 254-280 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

Caption: Analytical workflow for the characterization of Butyl 3-chloro-4-hydroxy-5-methoxybenzoate.

Chemical Reactivity and Stability

-

Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, protected from light and air). It may be susceptible to hydrolysis of the ester group under strongly acidic or basic conditions. The phenolic hydroxyl group may be sensitive to oxidation.

-

Reactivity: The primary reactive sites are the phenolic hydroxyl group, which can be alkylated, acylated, or deprotonated, and the aromatic ring, which can undergo further electrophilic substitution, although the existing substituents will direct incoming electrophiles to specific positions. The ester group can be hydrolyzed or transesterified.

Potential Applications in Drug Development and Research

Substituted benzoic acid derivatives are common scaffolds in medicinal chemistry. The specific combination of functional groups in Butyl 3-chloro-4-hydroxy-5-methoxybenzoate makes it an attractive starting material or intermediate for the synthesis of compounds with potential biological activities. For instance, related structures have been investigated for their roles as kinase inhibitors and in other therapeutic areas.[4] Its properties also make it a candidate for use in the development of novel polymers and materials.

Conclusion

References

- Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170.

- Li, X., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4269.

-

CAS Common Chemistry. (n.d.). Butyl 4-hydroxy-3-methoxybenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for.... Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Chloro-4-methoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-hydroxy-5-methoxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.

- Google Patents. (n.d.). WO2014203045A1 - A process for preparation of tert-butyl (3r, 5s)-6-oxo-3, 5-dihydroxy-3, 5-o-isopropylidene-hexanoate.

-

MassBank. (2008). SEC-BUTYL CHLORIDE; EI-B; MS. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. Retrieved from [Link]

-

SIELC Technologies. (2018). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. Retrieved from [Link]

Sources

- 1. 3-Chloro-4-hydroxy-5-methoxybenzoic acid | 62936-23-6 [sigmaaldrich.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | SIELC Technologies [sielc.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Chloro-4-hydroxy-5-methoxybenzoic acid | C8H7ClO4 | CID 44215 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Elucidating the Mechanism of Action of Butyl 3-chloro-4-hydroxy-5-methoxybenzoate: A Novel Benzoic Acid Derivative

Abstract

This technical guide outlines a comprehensive, multi-faceted strategy for the elucidation of the mechanism of action (MoA) of a novel compound, Butyl 3-chloro-4-hydroxy-5-methoxybenzoate. Given the absence of existing biological data for this specific molecule, this document proposes a systematic and logical progression of experiments, beginning with an analysis of its structural motifs to inform initial hypotheses. We will then detail a phased experimental approach, encompassing in silico modeling, in vitro target-based and cell-based assays, and finally, recommendations for in vivo model validation. The protocols and methodologies described herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals to rigorously characterize this and other novel chemical entities.

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

Substituted benzoic acid derivatives represent a rich and diverse class of molecules with a wide array of documented biological activities. The core scaffold, a benzene ring with a carboxylic acid group, is amenable to a variety of substitutions that can dramatically influence its physicochemical properties and biological targets. The subject of this guide, Butyl 3-chloro-4-hydroxy-5-methoxybenzoate, is a previously uncharacterized derivative. An analysis of its constituent parts provides the initial basis for our mechanistic investigation.

The parent molecule, 3-chloro-4-hydroxy-5-methoxybenzoic acid, is a halogenated and methoxylated derivative of vanillic acid. Halogenation, particularly with chlorine, and methoxy groups are known to significantly influence the pharmacokinetic and pharmacodynamic properties of small molecules[1]. Furthermore, related hydroxybenzoic acid derivatives have been explored for various therapeutic applications, including as antimicrobial agents and in the synthesis of kinase inhibitors[2][3]. The presence of the butyl ester in our target molecule suggests a modification to enhance lipophilicity, potentially improving membrane permeability and altering its biological activity profile.

Given the structural similarities to compounds with known antioxidant and cell signaling modulating properties, we will initially hypothesize that Butyl 3-chloro-4-hydroxy-5-methoxybenzoate may exert its effects through one or more of the following mechanisms:

-

Antioxidant and Anti-inflammatory Pathways: The phenolic hydroxyl group is a common feature in many antioxidant compounds.

-

Enzyme Inhibition: The substituted phenyl ring could serve as a pharmacophore for binding to the active site of various enzymes, such as kinases or oxidoreductases.

-

Modulation of Cell Signaling Pathways: Many small molecules with similar structures have been shown to interfere with key signaling cascades involved in cell proliferation, apoptosis, and differentiation.

This guide will now detail the experimental workflows to systematically investigate these hypotheses.

Phase I: In Silico and Initial In Vitro Profiling

The initial phase of our investigation will focus on computational modeling and broad-spectrum in vitro screening to identify potential biological targets and observable cellular phenotypes.

Computational Target Prediction

Before embarking on extensive wet-lab experiments, we will utilize a suite of in silico tools to predict potential protein targets of Butyl 3-chloro-4-hydroxy-5-methoxybenzoate. This approach leverages large databases of known protein-ligand interactions and chemical similarity principles.

Experimental Protocol: In Silico Target Prediction

-

Ligand Preparation: The 3D structure of Butyl 3-chloro-4-hydroxy-5-methoxybenzoate will be generated and energy-minimized using molecular modeling software (e.g., ChemDraw, Avogadro).

-

Target Prediction Servers: The prepared structure will be submitted to multiple target prediction web servers (e.g., SwissTargetPrediction, PharmMapper, SuperPred). These tools will generate a ranked list of potential protein targets based on 2D and 3D similarity to known ligands.

-

Data Consolidation and Pathway Analysis: The predicted target lists from each server will be consolidated. The resulting targets will be analyzed using pathway analysis tools (e.g., KEGG, Reactome) to identify over-represented biological pathways. This will provide our first glimpse into the potential systems-level effects of the compound.

High-Content Cellular Morphology Profiling

To gain an unbiased view of the compound's effect on cells, we will employ a high-content cellular morphology assay, such as Cell Painting. This technique uses a panel of fluorescent dyes to stain different cellular compartments, and subsequent image analysis can reveal subtle phenotypic changes induced by the compound.

Experimental Protocol: Cell Painting Assay

-

Cell Culture: A well-characterized human cell line (e.g., U-2 OS) will be cultured in 384-well plates.

-

Compound Treatment: Cells will be treated with a concentration range of Butyl 3-chloro-4-hydroxy-5-methoxybenzoate for 24-48 hours.

-

Staining: After treatment, cells will be fixed, permeabilized, and stained with a cocktail of fluorescent dyes targeting the nucleus, endoplasmic reticulum, mitochondria, Golgi apparatus, cytoskeleton, and RNA.

-

Image Acquisition: Plates will be imaged on a high-content imaging system.

-

Feature Extraction and Analysis: Image analysis software will be used to extract hundreds of morphological features from each cell. The resulting phenotypic profile will be compared to a reference database of compounds with known mechanisms of action to identify similarities[4].

Caption: Phase I workflow for initial hypothesis generation.

Phase II: Target Validation and Mechanistic Deep Dive

The insights gained from Phase I will guide a more focused set of experiments in Phase II, aimed at validating predicted targets and elucidating the specific molecular mechanisms involved.

Target Engagement Assays

If Phase I predicts specific protein targets, the first step in validation is to confirm direct binding of the compound to these proteins.

Experimental Protocol: Thermal Shift Assay (TSA)

-

Protein Preparation: The purified recombinant protein of interest will be prepared in a suitable buffer.

-

Compound Incubation: The protein will be incubated with varying concentrations of Butyl 3-chloro-4-hydroxy-5-methoxybenzoate.

-

Dye Addition: A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) will be added.

-

Thermal Denaturation: The samples will be subjected to a temperature gradient in a real-time PCR instrument.

-

Data Analysis: The melting temperature (Tm) of the protein will be determined by monitoring the increase in fluorescence as the protein unfolds. A shift in the Tm in the presence of the compound indicates direct binding.

Enzymatic Assays

Should the validated target be an enzyme, its functional inhibition or activation by the compound must be quantified.

Experimental Protocol: Kinase Inhibition Assay (Example)

-

Reaction Setup: A reaction mixture containing the purified kinase, its specific substrate, and ATP will be prepared in a microplate.

-

Compound Addition: Butyl 3-chloro-4-hydroxy-5-methoxybenzoate will be added at various concentrations.

-

Kinase Reaction: The reaction will be initiated by the addition of ATP and incubated at the optimal temperature for the enzyme.

-

Detection: The amount of phosphorylated substrate will be quantified using a detection reagent that produces a luminescent or fluorescent signal.

-

Data Analysis: The IC50 value (the concentration of compound that inhibits 50% of the enzyme's activity) will be calculated from the dose-response curve.

Cellular Pathway Analysis

To connect target engagement with a cellular response, we will investigate the modulation of specific signaling pathways within the cell.

Experimental Protocol: Western Blotting for Signaling Pathway Modulation

-

Cell Treatment and Lysis: A relevant cell line will be treated with Butyl 3-chloro-4-hydroxy-5-methoxybenzoate for various times and at different concentrations. Cells will then be lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate will be determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample will be separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

-

Immunoblotting: The membrane will be probed with primary antibodies specific for key proteins and their phosphorylated forms within the hypothesized signaling pathway (e.g., Akt, p-Akt, ERK, p-ERK).

-

Detection and Analysis: A secondary antibody conjugated to an enzyme (e.g., HRP) will be used for detection via chemiluminescence. The band intensities will be quantified to determine the effect of the compound on protein expression and phosphorylation status.

Caption: Phase II workflow for target validation and MoA elucidation.

Phase III: In Vivo Model Confirmation

The final phase of preclinical MoA investigation involves confirming the compound's activity in a relevant in vivo model. The choice of model will be dictated by the findings of the in vitro studies. For example, if an anti-proliferative mechanism is identified, a tumor xenograft model would be appropriate.

Experimental Protocol: Murine Tumor Xenograft Model (Example)

-

Model Establishment: Human cancer cells with a relevant genetic background will be implanted subcutaneously into immunocompromised mice.

-

Compound Administration: Once tumors are established, mice will be randomized into vehicle control and treatment groups. Butyl 3-chloro-4-hydroxy-5-methoxybenzoate will be administered via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Assessment: Tumor volume will be measured regularly throughout the study. At the end of the study, tumors will be excised and weighed.

-

Pharmacodynamic (PD) Marker Analysis: Tumor tissue will be collected to assess the in vivo engagement of the target and modulation of the downstream signaling pathway, using techniques such as immunohistochemistry or western blotting for the relevant biomarkers identified in Phase II.

Data Summary and Interpretation

Throughout this investigative process, all quantitative data will be meticulously recorded and analyzed.

Table 1: Hypothetical Data Summary for Butyl 3-chloro-4-hydroxy-5-methoxybenzoate

| Assay Type | Target/Pathway | Metric | Result |

| In Silico | - | Top Predicted Target | Kinase X |

| Cell Painting | U-2 OS cells | Phenotypic Cluster | Mitotic Arrest |

| Thermal Shift Assay | Kinase X | ΔTm (°C) | +5.2 |

| Kinase Assay | Kinase X | IC50 (µM) | 0.75 |

| Western Blot | Downstream of Kinase X | p-Substrate Y | Decreased |

| Xenograft Model | - | Tumor Growth Inhibition (%) | 60 |

Conclusion

The systematic approach detailed in this guide provides a robust and logical framework for elucidating the mechanism of action of the novel compound, Butyl 3-chloro-4-hydroxy-5-methoxybenzoate. By progressing from broad, unbiased screening to focused target validation and in vivo confirmation, this strategy ensures a high degree of scientific rigor and maximizes the potential for successfully characterizing this promising new chemical entity. The insights gained will be crucial for its future development as a potential therapeutic agent.

References

- PubChem. (n.d.). 3-Chloro-4-hydroxy-5-methoxybenzoic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information.

-

Sigma-Aldrich. (n.d.). 3-Chloro-4-hydroxy-5-methoxybenzoic acid. Retrieved from a valid URL.[5]

-

Sigma-Aldrich. (n.d.). 3-Chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from a valid URL.[6]

-

Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.[2]

-

MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules.[3]

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules.[7]

-

PubMed. (2018). 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid protects against oxygen-glucose deprivation/reperfusion injury. Life Sciences.[8]

-

ChemicalBook. (n.d.). methyl 3-chloro-4-hydroxy-5-methoxybenzoate synthesis. Retrieved from a valid URL.[9]

-

PubChem. (n.d.). 3-Chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from a valid URL.[10]

-

University of Birmingham. (2025). Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. Thesis.[11]

-

BOC Sciences. (n.d.). CAS 1083-41-6 (butyl 3,4,5-trihydroxybenzoate). Retrieved from a valid URL.[]

-

Semantic Scholar. (2021). 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Retrieved from a valid URL.[13]

-

PMC. (n.d.). Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. National Center for Biotechnology Information.[14]

-

MDPI. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Molecules.[15]

-

YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.[1]

-

bioRxiv. (2022). Reference compounds for characterizing cellular injury in high-content cellular morphology assays.[4]

-

SIELC Technologies. (2018). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. Retrieved from a valid URL.[16]

- MolPort. (n.d.). 5-[(3-chloro-4-methoxybenzene-1-sulfonyl)amino]benzoic acid - Compound Summary.

-

PubMed. (2025). The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. Food and Chemical Toxicology.[17]

Sources

- 1. youtube.com [youtube.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid | MDPI [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. 3-Chloro-4-hydroxy-5-methoxybenzoic acid | 62936-23-6 [sigmaaldrich.com]

- 6. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | 19463-48-0 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid protects against oxygen-glucose deprivation/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. methyl 3-chloro-4-hydroxy-5-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 10. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | C8H7ClO3 | CID 29622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate | MDPI [mdpi.com]

- 16. Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | SIELC Technologies [sielc.com]

- 17. The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Substituted Benzoates: An In-depth Technical Guide

Abstract

Substituted benzoates, a versatile class of aromatic carboxylic acids, have emerged as privileged scaffolds in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the significant therapeutic potential of these compounds, with a focus on their antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer properties. By delving into the intricate structure-activity relationships (SAR) and underlying molecular mechanisms, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. Detailed experimental protocols for evaluating these biological activities are provided, alongside illustrative data and visual workflows, to facilitate the rational design and development of novel benzoate-based therapeutic agents.

Introduction: The Chemical Versatility and Biological Significance of Substituted Benzoates

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are ubiquitous in nature and have a long history of use in the food and pharmaceutical industries, primarily as preservatives. The therapeutic potential of this class of compounds, however, extends far beyond their preservative effects. The introduction of various substituents onto the benzene ring of the benzoate core profoundly influences their physicochemical properties and, consequently, their biological activities. This chemical tractability allows for the fine-tuning of molecular properties to enhance potency and selectivity for specific biological targets.

The diverse biological activities of substituted benzoates stem from their ability to interact with a multitude of cellular components and pathways. These interactions are dictated by the nature, position, and number of substituents on the aromatic ring, which can modulate factors such as lipophilicity, electronic effects, and steric hindrance. This guide will systematically explore the key biological activities of substituted benzoates, providing a detailed analysis of the structure-activity relationships that govern their efficacy.

Antimicrobial Activity: A Renewed Look at a Classic Preservative

The antimicrobial properties of benzoates have been recognized for over a century, with sodium benzoate being one of the first chemical preservatives approved for use in foods[1]. The antimicrobial action is most pronounced in acidic conditions, where the undissociated form of benzoic acid can readily penetrate microbial cell membranes[1].

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of benzoic acid involves the disruption of cellular integrity and metabolic functions. Once inside the microbial cell, the higher intracellular pH causes the dissociation of the acid, leading to the release of protons and a subsequent drop in intracellular pH. This acidification can inhibit the activity of key enzymes involved in glycolysis and other metabolic pathways, ultimately leading to growth inhibition or cell death[1][2]. Furthermore, benzoic acid can interfere with the integrity of the cell membrane, leading to the leakage of essential cellular components[2].

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial potency of substituted benzoates is significantly influenced by the nature and position of the substituents on the benzene ring.

-

Lipophilicity: Increased lipophilicity generally enhances antimicrobial activity, as it facilitates the passage of the molecule across the microbial cell membrane. This relationship is often described by a lipophilicity parameter (K)[3].

-

Electronic Effects: The presence of electron-withdrawing groups can increase the acidity of the carboxylic acid, which can influence its activity.

-

Steric Factors: The size and position of substituents can also play a role. For instance, ortho-substituents can sometimes have a more pronounced effect due to their proximity to the carboxylic acid group[3].

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for sodium benzoate against various microorganisms. It is important to note that MIC values can vary depending on the specific strain, pH of the medium, and experimental conditions.

| Microorganism | MIC (mg/mL) | Reference |

| Escherichia coli | 400 | [4] |

| Staphylococcus aureus | 400 | [4] |

| Bacillus subtilis | 400 | [4] |

| Candida albicans | 2.5 | [5] |

| Aspergillus flavus | >50 | [5] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standardized method for determining the MIC of substituted benzoates against bacterial and fungal strains.

2.4.1. Materials

-

Substituted benzoate compound

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Incubator

-

Microplate reader (optional)

2.4.2. Procedure

-

Preparation of Stock Solution: Dissolve the substituted benzoate in a suitable solvent (e.g., DMSO) to create a stock solution of known concentration.

-

Inoculum Preparation:

-

Bacteria: From a fresh agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Fungi: Prepare a spore suspension and adjust the concentration as per standardized protocols (e.g., CLSI M38-A2 for filamentous fungi).

-

-

Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.

-

Inoculation: Add 10 µL of the prepared inoculum to each well.

-

Controls:

-

Growth Control: Well containing broth and inoculum only.

-

Sterility Control: Well containing broth only.

-

Solvent Control: Well containing broth, inoculum, and the highest concentration of the solvent used.

-

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram of Broth Microdilution Workflow

Caption: Workflow for MIC determination using broth microdilution.

Antifungal Activity: Beyond Food Preservation

The antifungal properties of benzoates are well-documented and are a primary reason for their use as food preservatives[1][6]. The mechanism of action against fungi is similar to that against bacteria, involving the disruption of intracellular pH and metabolic inhibition[7].

Structure-Activity Relationship (SAR) for Antifungal Activity

The antifungal activity of substituted benzoates is influenced by several structural features:

-

Acyl and Aromatic Ring Fragments: The nature of the acyl group and the aromatic ring significantly influences antifungal activity[8].

-

Lipophilicity: As with antimicrobial activity, increased lipophilicity generally enhances antifungal potency.

-

Substituent Position: The position of substituents on the benzene ring can impact activity, with some studies suggesting that ortho-substituted derivatives can be more effective[9].

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table presents MIC values for various substituted benzoates against fungal pathogens.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Sodium Benzoate | Candida albicans | 2500 | [5] |

| 2-Octanoylbenzohydroquinone | Candida krusei | 2 | [10] |

| 2-Octanoylbenzohydroquinone | Rhizopus oryzae | 4 | [10] |

Experimental Protocol: Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

3.3.1. Materials

-

Substituted benzoate compound

-

Sterile Sabouraud Dextrose Agar (SDA) plates

-

Fungal culture

-

Sterile filter paper disks (6 mm diameter)

-

Sterile saline

-

Incubator

3.3.2. Procedure

-

Inoculum Preparation: Prepare a standardized fungal spore suspension in sterile saline.

-

Plate Inoculation: Uniformly spread the fungal inoculum over the surface of the SDA plate using a sterile swab.

-

Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the substituted benzoate solution. Allow the solvent to evaporate completely.

-

Disk Application: Place the impregnated disks onto the surface of the inoculated agar plates.

-

Controls:

-

Negative Control: A disk impregnated with the solvent used to dissolve the compound.

-

Positive Control: A disk containing a known antifungal agent (e.g., Amphotericin B).

-

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for 48-72 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several substituted benzoates have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory diseases[1][11][12].

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of substituted benzoates are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways[13]. Some derivatives have also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins[13].

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity of substituted benzoates is highly dependent on their substitution pattern:

-

N-Substituents: The nature of the substituent on an amide nitrogen can play a crucial role in determining anti-inflammatory activity[13].

-

Linker Length: The length of an alkyl chain linking the benzoate core to another moiety can influence activity[13].

-

Heterocyclic Moieties: The presence of certain heterocyclic rings can significantly enhance anti-inflammatory effects[13].

-

Electron-withdrawing Groups: The presence of electron-withdrawing groups such as nitro, chloro, fluoro, and bromo has been shown to increase anti-inflammatory action[1].

Quantitative Data: IC50 Values and In Vivo Efficacy

The following table provides examples of the anti-inflammatory activity of substituted benzoates.

| Compound | Assay | Target/Model | IC50 / % Inhibition | Reference |

| 2-Benzoylaminobenzoic acid derivatives | Neutrophil Superoxide Generation | Human Neutrophils | IC50: 0.17 - 0.65 µM | [11] |

| N-substituted 2-hydroxymethylbenzamides | Carrageenan-induced Paw Edema | Rats | 25.3 - 52.1% inhibition | [13] |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | NF-κB expression | BALB/C Mice | Superior suppression to ASA | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classic model for evaluating the anti-inflammatory activity of novel compounds.

4.4.1. Materials

-

Substituted benzoate compound

-

Carrageenan solution (1% w/v in sterile saline)

-

Male Wistar rats (150-200 g)

-

Pletysmometer or digital calipers

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

4.4.2. Procedure

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the rats into groups (n=6 per group):

-

Control Group: Receives the vehicle only.

-

Standard Group: Receives a known anti-inflammatory drug (e.g., Indomethacin).

-

Test Groups: Receive different doses of the substituted benzoate.

-

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Inflammation: After a set period (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a pletysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.

Diagram of Anti-inflammatory Signaling Pathways

Caption: Inhibition of inflammatory pathways by substituted benzoates.

Antioxidant Activity: Scavenging Free Radicals

Many substituted benzoates exhibit potent antioxidant activity, which is the ability to neutralize harmful free radicals and reactive oxygen species (ROS). This activity is crucial in preventing oxidative stress-related cellular damage.

Mechanism of Antioxidant Action

The antioxidant mechanism of substituted benzoates is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby stabilizing them. The efficiency of this process is highly dependent on the nature and position of substituents on the aromatic ring.

Structure-Activity Relationship (SAR) for Antioxidant Activity

The antioxidant capacity of substituted benzoates is strongly correlated with their chemical structure:

-

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are the most critical factors. An increase in the number of hydroxyl groups generally leads to a significant increase in antioxidant activity.

-

Methoxy Groups: Methoxy (-OCH₃) groups can also contribute to antioxidant activity, although generally to a lesser extent than hydroxyl groups.

-

Positional Effects: The relative positions of the substituents are important. For example, ortho and para di-substituted phenols are often more potent antioxidants than meta di-substituted ones.

Quantitative Data: IC50 Values in Antioxidant Assays

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several substituted benzoates in the DPPH radical scavenging assay. A lower IC50 value indicates greater antioxidant activity.

| Compound | DPPH IC50 (µM) | Reference |

| Gallic Acid | 2.42 | [9] |

| Protocatechuic Acid | 10.4 | [9] |

| Gentisic Acid | 6.1 | [9] |

| p-Hydroxybenzoic Acid | Significantly weaker activity | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method for evaluating the antioxidant capacity of compounds.

5.4.1. Materials

-

Substituted benzoate compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microtiter plate

-

Microplate reader

5.4.2. Procedure

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a series of dilutions of the substituted benzoate in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the sample solution to a fixed volume of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the compound to determine the IC50 value.

Anticancer Activity: A Promising Frontier

A growing body of evidence suggests that substituted benzoates possess significant anticancer properties, with various derivatives demonstrating cytotoxicity against a range of cancer cell lines[14][15][16].

Mechanism of Anticancer Action

The anticancer mechanisms of substituted benzoates are diverse and can include:

-

Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death in cancer cells[14][15].

-

Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation[14].

-

Inhibition of Key Enzymes: Substituted benzoates can inhibit the activity of enzymes that are crucial for cancer cell survival and growth, such as tyrosine kinases[14].

-

Modulation of Signaling Pathways: They can interfere with signaling pathways that are often dysregulated in cancer, such as the STAT3 pathway[17].

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of substituted benzoates is highly dependent on the specific substitutions:

-

Heterocyclic Fusions: The fusion of heterocyclic rings to the benzoate core can significantly enhance anticancer potency[16].

-

Substituents on Fused Rings: The nature and position of substituents on these fused rings can further modulate activity[18].

-

Specific Functional Groups: The presence of groups like thiocyanate or sulfonamide can impart potent anticancer activity[14].

Quantitative Data: IC50 Values against Cancer Cell Lines

The following table provides examples of the anticancer activity of substituted benzoates and related compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzo[g]quinoxaline derivative 3 | MCF-7 (Breast) | 2.89 | [15] |

| Substituted thiocyanate benzoic acid derivatives 8 & 9 | MCF-7 (Breast) | 100 | [14] |

| 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate | Various | Significant inhibition (52.2-91.2%) | [14] |

| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate derivative 14 | MCF-7 (Breast) | 15.6 | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

6.4.1. Materials

-

Substituted benzoate compound

-

Cancer cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

CO₂ incubator

-

Microplate reader

6.4.2. Procedure

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted benzoate and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the control (untreated) cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Diagram of Anticancer Mechanisms of Substituted Benzoates

Caption: Diverse anticancer mechanisms of substituted benzoates.

Conclusion and Future Perspectives

Substituted benzoates represent a highly versatile and promising class of compounds with a wide array of biological activities. The ability to readily modify their chemical structure allows for the optimization of their therapeutic properties, making them attractive candidates for drug discovery and development. This technical guide has provided a comprehensive overview of their antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer potential, supported by detailed experimental protocols and an analysis of their structure-activity relationships.

Future research in this field should continue to focus on the rational design of novel substituted benzoates with enhanced potency and selectivity for specific biological targets. A deeper understanding of their molecular mechanisms of action will be crucial for the development of next-generation therapeutics. Furthermore, the exploration of synergistic combinations of substituted benzoates with existing drugs could open up new avenues for treating a variety of diseases. The continued investigation of this remarkable class of compounds holds great promise for the future of medicine.

References

-

Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes - PubMed. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. [Link]

-

Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives - PubMed. [Link]

-

Synthesis, antitumor activity, and structure-activity relationship of some benzo[a]pyrano[2,3-c]phenazine derivatives - PubMed. [Link]

-

Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC. [Link]

-

Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF - ResearchGate. [Link]

-

The Evaluation and Structure-Activity Relationships of 2-benzoylaminobenzoic Esters and Their Analogues as Anti-Inflammatory and Anti-Platelet Aggregation Agents - PubMed. [Link]

-

Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC. [Link]

-

Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - RSC Publishing. [Link]

-

Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities | PLOS One - Research journals. [Link]

-

Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. [Link]

-

Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives - PubMed. [Link]

-

(PDF) Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions - ResearchGate. [Link]

-

1,5-Benzodiazepine derivatives as potential antimicrobial agents: Design, synthesis, biological evaluation, and structure-activity relationships - ResearchGate. [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. [Link]

-

Synthesis, Antitumor Activity, and Structure-activity Relationship of Some Benzo[a]pyrano[2,3-c]phenazine Derivatives - ResearchGate. [Link]

-

Antimicrobial effects of sodium benzoate, sodium nitrite andpotassium sorbate and their synergistic action in vitro. - SciSpace. [Link]

-

Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Publishing. [Link]

-

Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors | ACS Medicinal Chemistry Letters. [Link]

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - MDPI. [Link]

-

Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. [Link]

-

IC50 values of the cancer cell lines used in this study and the Phoenix... - ResearchGate. [Link]

-

Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC - NIH. [Link]

-

Synthesis, characterization, anti-inflammatory and anti-oxidant activities of novel 2, 4-di substituted 1, 5- benzodiazepine derivatives - ResearchGate. [Link]

-

Structure-antimicrobial activity relationship of a series of functionalized arylbenzothiazoles. [Link]

-

Minimum inhibitory concentrations (MIC) of benzoic acid from Bacillus... - ResearchGate. [Link]

-

ANTIMICROBIAL ACTIVITY OF PRESERVATIVES IN FOOD TECHNOLOGY - CABI Digital Library. [Link]

-

A Mini Review on Synthetic Approaches and Biological Activities of Benzodiazepines. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC. [Link]

-

Studies on the mechanism of the antifungal action of benzoate - PMC. [Link]

-

Antimicrobial effects of Sodium Benzoate,Sodium Nitrite and Potassium Sorbate and their Synergistic Action in vitro - ResearchGate. [Link]

-

Percentages of growth inhibition of fungal isolates using different concentrations of potassium sorbate and sodium benzoate. - ResearchGate. [Link]

-

Antibacterial activity of benzoates 1-18. | Download Table - ResearchGate. [Link]

-

Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of Benzothiazole and Benzothiazole-hydrazone derivatives: A Comprehensive Review - PubMed. [Link]

-

Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - KoreaScience. [Link]

-

Sodium Benzoate and Benzoic Acid - ResearchGate. [Link]

-

Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1,2-diazoles and their docking studies - Arabian Journal of Chemistry. [Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC. [Link]

-

What is the mechanism of Sodium Benzoate? - Patsnap Synapse. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjptonline.org [rjptonline.org]

- 3. Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The evaluation and structure-activity relationships of 2-benzoylaminobenzoic esters and their analogues as anti-inflammatory and anti-platelet aggregation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, antitumor activity, and structure-activity relationship of some benzo[a]pyrano[2,3-c]phenazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Potential of Hydroxybenzoic Acid Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Hydroxybenzoic acid (HBA) derivatives represent a foundational class of phenolic antioxidants critical to pharmaceutical formulation and nutraceutical development. Unlike complex flavonoids, HBAs offer a simplified scaffold (C6-C1) to study the fundamental principles of radical scavenging: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

This guide moves beyond generic descriptions, providing a rigorous technical analysis of the Structure-Activity Relationships (SAR) governing HBA efficacy. It details self-validating protocols for high-throughput screening assays (DPPH, FRAP, ABTS) and provides the mechanistic grounding required to interpret inconsistent data often found in literature.

Structural Determinants of Efficacy (SAR)

The antioxidant potency of HBAs—ranging from the highly active Gallic acid to the weakly active p-Hydroxybenzoic acid—is not random.[1] It is governed by specific electronic and steric rules.

The "Rule of Hydroxyls" and Resonance Stabilization

The primary driver of antioxidant potential is the stability of the phenoxyl radical formed after scavenging a reactive species.

-

Catechol Moiety (Ortho-dihydroxy): The presence of -OH groups in the 3,4-position (as in Protocatechuic acid ) allows for the formation of an intramolecular hydrogen bond. Upon oxidation, this structure stabilizes the radical electron through an expanded resonance system (o-quinone formation).

-

Pyrogallol Moiety (Trihydroxy): Gallic acid (3,4,5-trihydroxybenzoic acid) is the gold standard. The third hydroxyl group provides additional resonance delocalization and steric protection, making the resulting radical kinetically stable and thermodynamically favorable.

-

Methoxylation Effects: Methoxyl groups (-OCH3), found in Syringic and Vanillic acids , are electron-donating groups (EDG). While they increase the electron density of the ring (favoring SET mechanisms), they lack the hydrogen-donating capacity of a free hydroxyl. Consequently, Syringic acid (dimethoxy) is generally less potent than Gallic acid (trihydroxy) in HAT-based assays but may perform surprisingly well in electron-transfer assays.

Visualization: HBA Efficacy Hierarchy

The following diagram illustrates the structural hierarchy and the flow of electron-donating capability.

Caption: Comparative efficacy hierarchy of Hydroxybenzoic Acids based on substituent effects on the phenolic ring.

Mechanistic Pathways

Understanding how HBAs neutralize radicals is essential for selecting the correct assay.

Hydrogen Atom Transfer (HAT)

-

Mechanism:

-

Key Factor: Bond Dissociation Enthalpy (BDE) of the O-H bond.

-

Relevance: Dominates in neutral pH and lipophilic environments.

-

Assay Proxy: ORAC (Oxygen Radical Absorbance Capacity), and partially DPPH.[2]

Single Electron Transfer - Proton Transfer (SET-PT)

-

Mechanism:

- (Electron Transfer)

- (Proton Loss)

-

Key Factor: Ionization Potential (IP).

-

Relevance: Dominates in acidic or polar/protic solvents (like methanol/water mixtures used in lab assays).

-

Assay Proxy: FRAP, ABTS.

Standardized Assay Protocols

To ensure reproducibility, use these self-validating protocols. Avoid generic "cookbook" methods; these steps control for common sources of error like pH drift and radical instability.

A. DPPH Radical Scavenging Assay

Target: Mixed HAT/SET mechanism.

Reagents:

-

DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in HPLC-grade Methanol. (Absorbance at 517nm should be ~1.0 ± 0.1).

-

Standard: Gallic Acid (10–100 µM range).

Protocol:

-

Preparation: Dissolve sample HBA in methanol. Prepare serial dilutions.

-

Reaction: Add 100 µL of sample to 100 µL of DPPH solution in a 96-well plate.

-

Control: Methanol + DPPH (Negative Control); Gallic Acid + DPPH (Positive Control).

-

Incubation: 30 minutes in the dark at room temperature (Light degrades DPPH).

-

Measurement: Read Absorbance at 517 nm .

Validation Check: The negative control absorbance must remain stable over the 30-minute window. If it drops >5%, your solvent is contaminated or the plate is not sealed.

B. FRAP (Ferric Reducing Antioxidant Power)

Target: Strictly SET mechanism (Metal Chelation).

Reagents:

-

Acetate Buffer: 300 mM, pH 3.6 (Critical for iron solubility).

-

Working Reagent: Mix Buffer:TPTZ:FeCl3 in 10:1:1 ratio. Use immediately.

Protocol:

-

Reaction: Mix 20 µL sample + 180 µL FRAP Working Reagent.

-

Incubation: 6 minutes at 37°C.

-

Measurement: Read Absorbance at 593 nm .

-

Calculation: Express as µM Trolox Equivalents (TE) or Fe(II) equivalents.

Validation Check: The FRAP reagent should be straw-colored. If it turns blue before adding the sample, the TPTZ or FeCl3 is oxidized/contaminated.

C. ABTS Radical Cation Decolorization Assay

Target: Sterically hindered phenols (Syringic/Vanillic).

Critical Step: Radical Generation Unlike DPPH, the ABTS radical is not commercially shelf-stable. It must be generated in situ.

Workflow Visualization:

Caption: Critical workflow for ABTS radical cation generation and standardization.

Comparative Data Analysis

The following data summarizes typical IC50 (Inhibitory Concentration to scavenge 50% of radicals) and TEAC (Trolox Equivalent Antioxidant Capacity) values.

Note: Lower IC50 = Higher Potency.[6] Higher TEAC = Higher Potency.

| Compound | Structure | DPPH IC50 (µM) | FRAP Value (µM Fe(II)/µM) | Relative Potency Rank |

| Gallic Acid | 3,4,5-tri-OH | 13.2 – 30.5 | ~ 3.0 | 1 (Highest) |

| Protocatechuic Acid | 3,4-di-OH | 45.0 – 60.0 | ~ 1.8 | 2 |

| Syringic Acid | 3,5-di-OMe, 4-OH | > 100 | ~ 1.3 | 3 |

| Vanillic Acid | 3-OMe, 4-OH | > 400 (Weak) | ~ 0.5 | 4 |

| p-Hydroxybenzoic | 4-OH | Inactive | < 0.1 | 5 (Lowest) |

Interpretation:

-

Gallic Acid acts as a stoichiometric 3-electron reductant in FRAP, explaining its high value.

-

Syringic Acid shows poor DPPH activity because the bulky methoxy groups hinder the approach of the large DPPH radical (Steric Hindrance), but it performs reasonably well in FRAP (electron transfer) where sterics are less critical.

Troubleshooting & Validation

To maintain the "Trustworthiness" of your data, implement these checks:

-

Solvent Interference: HBAs are often dissolved in DMSO or Ethanol. Always run a "Solvent Blank" (e.g., 100% DMSO + DPPH). DMSO can quench hydroxyl radicals, potentially skewing specific ROS assays, though it is generally safe for DPPH/FRAP.

-

pH Sensitivity:

-

FRAP: Must be acidic (pH 3.6).[4] If the sample is highly alkaline and shifts the buffer pH > 4.0, iron precipitates, and the assay fails.

-

DPPH: pH sensitive. A shift to acidic pH can reduce absorbance (bleaching) without actual radical scavenging. Buffered methanol is recommended for ionizable samples like HBAs.

-

-

Time-Dependence: Gallic acid reacts fast (<1 min). Vanillic acid reacts slow (>30 mins). Always record "End-Point" absorbance (steady state) rather than a fixed time if comparing derivatives with vastly different kinetics.

References

-

Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine. [Link]

-

Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology. [Link]

-

Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry. [Link]

-

Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. [Link]

-

Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Free Radical Research. [Link]

Sources

- 1. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 2. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. detailed protocol for FRAP assay | Filo [askfilo.com]

- 4. ultimatetreat.com.au [ultimatetreat.com.au]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

theoretical studies on substituted benzaldehyde derivatives

An In-depth Technical Guide to the Theoretical Investigation of Substituted Benzaldehyde Derivatives

Abstract

Substituted benzaldehydes are a cornerstone class of organic compounds, pivotal for their broad applications ranging from the synthesis of pharmaceuticals and agrochemicals to their use as intermediates in materials science.[1][2] The functional versatility of the benzaldehyde scaffold is profoundly influenced by the nature and position of substituents on the aromatic ring. Understanding these substituent effects at a molecular level is critical for designing novel molecules with tailored properties. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the structural, electronic, and reactive properties of substituted benzaldehyde derivatives. We will delve into the core principles and practical applications of Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking. This document serves as a self-validating framework, detailing not just the protocols but the scientific rationale behind the choice of computational strategies, empowering researchers to predict molecular behavior, guide experimental design, and accelerate the discovery process.

The Quantum Mechanical Lens: Density Functional Theory (DFT)

At the heart of modern computational chemistry, Density Functional Theory (DFT) offers a powerful balance of computational efficiency and accuracy for investigating the electronic structure of molecules.[3][4] For substituted benzaldehydes, DFT is the workhorse method for predicting a vast array of properties, from ground-state geometries to spectroscopic characteristics and reactivity indices.

Expertise: The Rationale Behind Method Selection

The choice of a DFT functional and basis set is a critical decision that dictates the quality of the results.

-

Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is frequently chosen for its robust performance across a wide range of organic molecules.[4][5] It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation compared to pure DFT functionals, proving essential for modeling the nuanced electronic effects of substituents.

-

Why 6-31G(d,p) or Larger Basis Sets? A basis set is the set of mathematical functions used to build molecular orbitals. The Pople-style 6-31G(d,p) basis set is a common starting point, offering a good compromise between accuracy and computational cost. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic electron density in π-systems and polar bonds, such as the carbonyl group in benzaldehydes.[6][7] For higher accuracy, especially when calculating subtle electronic properties, larger basis sets like 6-311++G(2df,2p) are employed.[3]

Protocol: Geometry Optimization and Electronic Property Calculation

This protocol outlines a self-validating workflow for a standard DFT analysis of a substituted benzaldehyde derivative.

-

Molecular Structure Input: Construct the 3D structure of the target molecule using a molecular editor (e.g., GaussView, Avogadro).

-

Geometry Optimization:

-

Objective: To find the lowest energy (most stable) conformation of the molecule.

-

Software: Gaussian, ORCA, or similar quantum chemistry package.[4][8]

-

Methodology: Employ the B3LYP functional with the 6-31G(d,p) basis set.[4][5] The optimization process iteratively adjusts atomic coordinates to minimize the forces on each atom.

-

Validation: A true energy minimum is confirmed by a frequency calculation, which should yield no imaginary frequencies. The absence of imaginary frequencies confirms the optimized structure is a stable point on the potential energy surface.[9]

-

-

Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive key electronic descriptors.

-

Molecular Orbitals (HOMO/LUMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and electronic excitability.[10]

-

Dipole Moment: Calculate the total dipole moment to quantify the molecule's overall polarity.[5]

-